molecular formula C22H24N4O2S B11264524 N-(2-methoxybenzyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

N-(2-methoxybenzyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11264524
M. Wt: 408.5 g/mol
InChI Key: IEQSRNATFHNZFS-UHFFFAOYSA-N
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Description

N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thiophenyl group, and a pyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazinyl group, and the attachment of the methoxyphenyl and thiophenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction parameters precisely. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as halogens or alkyl groups.

Scientific Research Applications

N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: This compound shares a similar core structure but may have different functional groups or substituents.

    N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE: Another related compound with variations in the piperidine ring or the attached groups.

The uniqueness of N-[(2-METHOXYPHENYL)METHYL]-1-[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H24N4O2S/c1-28-19-6-3-2-5-17(19)15-23-22(27)16-10-12-26(13-11-16)21-9-8-18(24-25-21)20-7-4-14-29-20/h2-9,14,16H,10-13,15H2,1H3,(H,23,27)

InChI Key

IEQSRNATFHNZFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CS4

Origin of Product

United States

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